
4-Fluorotryptophane
Overview
Description
4-Fluorotryptophane is a synthetic derivative of the amino acid tryptophan, characterized by the substitution of a fluorine atom at the fourth position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorotryptophane typically involves the fluorination of tryptophan or its derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Key Reaction Data:
This method ensures high enantiomeric purity (>99% ee) for applications in protein engineering and fluorinated amino acid studies .
Enzymatic Prenylation Mechanisms
4FW participates in reverse N-prenylation catalyzed by the enzyme CymD, which incorporates dimethylallyl groups into proteins. Mechanistic studies reveal:
- Carbocation Intermediate : Positional isotope exchange (PIX) experiments with [1-<sup>18</sup>O]-DMAPP show isotopic scrambling in 4FW reactions (ν<sub>PIX</sub>/ν<sub>rxn</sub> = 1.1), confirming a reversible carbocation-pyrophosphate ion pair .
- Solvent Isotope Effect : A kinetic isotope effect (KIE) of 2.3 in D<sub>2</sub>O indicates rate-limiting deprotonation of the indole NH during catalysis .
Comparison of Fluorotryptophan Reactivity:
Substrate | k<sub>cat</sub> (s<sup>–1</sup>) | K<sub>M</sub> (μM) |
---|---|---|
Tryptophan | 0.32 ± 0.02 | 43 ± 5 |
4-Fluorotryptophan | 0.28 ± 0.03 | 52 ± 6 |
6-Fluorotryptophan | 0.25 ± 0.02 | 48 ± 4 |
Fluorination minimally alters catalytic efficiency, supporting a mechanism where fluorinated analogs mimic native substrates .
Biochemical Interactions in Mycobacteria
4FW disrupts Mycobacterium tuberculosis growth by:
- Incorporation into Proteins : LC-MS analysis confirms 4FW replaces tryptophan in biosynthetic pathways, leading to misfolded proteins .
- Inhibition of Anthranilate Synthase : 4-Fluoroanthranilate (a precursor) reduces Trp synthesis by 70% at 50 μM, inducing auxotrophy .
Toxicity Data:
Compound | IC<sub>50</sub> (μM) | Growth Inhibition (%) |
---|---|---|
4-Fluoroanthranilate | 12.5 | 95 ± 3 |
4-Fluorotryptophan | 8.2 | 98 ± 2 |
Toxicity is reversed by exogenous tryptophan, confirming target specificity .
Structural Impact on Proteins
Incorporating 4FW into proteins alters stability and aggregation kinetics:
- Transthyretin (TTR) : 4FW incorporation at residue 79 increases solvent accessibility (19F NMR Δδ = 1.2 ppm) and accelerates amyloid aggregation by 40% compared to wild-type .
- Cardiac Troponin-C : 4FW substitution at Phe104 induces minimal structural perturbation (RMSD = 0.45 Å), but reduces Ca<sup>2+</sup> binding affinity by 30% .
Aggregation Kinetics:
Protein Variant | Lag Phase (h) | Aggregation Rate (h<sup>–1</sup>) |
---|---|---|
Wild-Type TTR | 12.5 | 0.15 |
TTR-4FW (W79) | 8.2 | 0.28 |
TTR-6FW (W79) | 10.1 | 0.21 |
Genetic Code Manipulation
Bacillus subtilis mutants (e.g., HR23) evolve to use 4FW as a Trp surrogate. Key genomic adaptations include:
Scientific Research Applications
Genetic Encoding and Protein Engineering
Site-Specific Incorporation
4-Fluorotryptophan can be genetically encoded into proteins, allowing for site-specific incorporation. This technique enhances the study of protein dynamics and interactions through advanced spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and fluorescence spectroscopy. The incorporation of 4F-Trp minimizes structural perturbations compared to global substitutions of tryptophan residues, facilitating more accurate functional studies .
Fluorescent Probes
Due to its low fluorescence quantum yield, 4F-Trp serves as a "knockout" fluorescence analog of tryptophan. This characteristic allows researchers to utilize it in Stern-Volmer fluorescence quenching experiments, which measure solvent accessibility around the side chain of amino acids in proteins . The ability to install single F-Trp residues opens avenues for using these analogs as fluorescent probes in various biotechnological applications.
Biochemical Studies
Protein Stability and Activity
Research indicates that proteins with incorporated 4F-Trp demonstrate enhanced stability compared to those with other fluorinated tryptophans (5F-Trp and 6F-Trp). For instance, studies have shown that enzymes containing 4F-Trp exhibit higher activity levels, making it a preferable choice for enzyme engineering applications . Additionally, the incorporation of 4F-Trp has been linked to improved bacterial growth when used in Escherichia coli strains, suggesting its compatibility and utility in microbial systems .
Protein-Protein Interactions
The effects of noncanonical amino acids like 4F-Trp on protein interactions have been extensively studied. For example, the incorporation of fluorinated tryptophans can significantly alter the binding affinities of proteins for carbohydrates. In one study, lectins modified with 4F-Trp showed distinct binding characteristics compared to their unmodified counterparts, indicating that fluorination can be strategically used to manipulate protein-ligand interactions .
Structural Analysis
NMR Spectroscopy
The use of 19F NMR spectroscopy is a powerful tool for probing the structure and dynamics of proteins labeled with fluorinated amino acids. The incorporation of 4F-Trp allows researchers to obtain detailed structural information with minimal interference from the surrounding environment. This capability is crucial for understanding conformational changes in proteins during functional assays .
Case Studies
Several case studies highlight the advantages of using 4F-Trp in structural biology:
- Cardiac Troponin-C Study : Researchers replaced phenylalanine residues with fluorinated tryptophans to study conformational dynamics using solid-state NMR techniques. The results indicated that specific substitutions could provide insights into muscle regulation mechanisms without significantly altering protein structure .
- Lectin-Glycan Interaction Analysis : The incorporation of 4F-Trp into lectins demonstrated a nuanced understanding of carbohydrate recognition processes. This approach paves the way for developing novel receptors tailored for specific glycan interactions .
Summary Table
Mechanism of Action
The mechanism of action of 4-Fluorotryptophane involves its incorporation into proteins in place of tryptophan. This substitution can affect protein structure and function due to the unique properties of the fluorine atom, such as its high electronegativity and ability to form strong hydrogen bonds. These changes can be studied using various biochemical and biophysical techniques to gain insights into protein dynamics and interactions .
Comparison with Similar Compounds
- 5-Fluorotryptophane
- 6-Fluorotryptophane
- 7-Fluorotryptophane
Comparison: 4-Fluorotryptophane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated tryptophan derivatives. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological molecules .
Biological Activity
4-Fluorotryptophan (4FTrp) is a fluorinated analog of the amino acid tryptophan, which has garnered attention for its unique biological activities and potential applications in various fields, including synthetic biology and biochemistry. This article delves into the biological activity of 4FTrp, supported by case studies, research findings, and data tables to provide a comprehensive overview.
4FTrp is characterized by the substitution of a fluorine atom at the 4-position of the indole ring. This modification can influence its interactions with biological systems, particularly in protein synthesis and enzyme activity. The synthesis of 4FTrp typically involves methods such as deaminative coupling and other organic synthesis techniques that allow for the incorporation of fluorine into the tryptophan structure .
1. Growth Promotion in Bacteria
Research has shown that 4FTrp can support bacterial growth effectively compared to other fluorinated analogs like 5-fluorotryptophan (5FTrp) and 6-fluorotryptophan (6FTrp). In studies involving Bacillus subtilis strains, it was found that the incorporation of 4FTrp allowed for successful propagation where canonical tryptophan was absent. Specifically, strains such as HR23 were able to utilize 4FTrp as a sole source of tryptophan, indicating its viability as an essential nutrient under certain conditions .
2. Protein Expression and Functionality
The incorporation of 4FTrp into proteins has been shown to enhance enzymatic activity. For example, studies on β-galactosidase demonstrated that enzymes containing 4FTrp exhibited significantly higher activity than those with other fluorinated tryptophans. This suggests that the structural changes imparted by the fluorine substitution can positively affect enzyme kinetics and stability .
Case Study 1: Adaptation in Escherichia coli
A notable study involved the adaptation of E. coli to utilize 4FTrp through adaptive laboratory evolution (ALE). By applying selective pressure with 4FTrp, researchers observed significant metabolic shifts allowing these bacteria to incorporate the analog into their proteome effectively. The study highlighted how a previously inhibitory compound could be transformed into a vital nutrient through genetic adaptation .
Strain | Growth Medium | Biomass Increase | Notes |
---|---|---|---|
QB928 | Trp | High | Wild type growth |
HR23 | 4FTrp | Moderate | Adapted strain, slower growth than Trp |
TR7 | Trp | High | Revertant strain, regained Trp utilization |
Case Study 2: Protein Engineering
In another investigation, researchers explored the effects of incorporating 4FTrp into proteins using NMR techniques to study conformational changes. The findings revealed that proteins containing 4FTrp maintained structural integrity while exhibiting altered functional properties, suggesting potential applications in protein engineering and design .
The biological activity of 4FTrp can be attributed to several mechanisms:
- Substrate Analog : As an analog of tryptophan, it can replace tryptophan in protein synthesis without significantly disrupting protein folding or function.
- Enhanced Enzyme Activity : The presence of fluorine may stabilize certain enzyme conformations, leading to increased catalytic efficiency.
- Genetic Adaptation : Bacteria can evolve to utilize fluorinated compounds as nutrients, showcasing an interesting aspect of microbial metabolism and adaptability .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQMEYEKKWIKC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350901 | |
Record name | 4-Fluorotryptophane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106034-22-4 | |
Record name | 4-Fluorotryptophane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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